molecular formula C6H6N2O2S B13096701 2-(2-Thioxo-2,3-dihydropyrimidin-4-yl)acetic acid

2-(2-Thioxo-2,3-dihydropyrimidin-4-yl)acetic acid

Cat. No.: B13096701
M. Wt: 170.19 g/mol
InChI Key: OUOLLGBDLLNOJA-UHFFFAOYSA-N
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Description

2-(2-Thioxo-2,3-dihydropyrimidin-4-yl)acetic acid is a heterocyclic compound that contains a pyrimidine ring with a thioxo group at the 2-position and an acetic acid moiety at the 4-position. This compound is of significant interest due to its diverse biological and pharmacological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Thioxo-2,3-dihydropyrimidin-4-yl)acetic acid typically involves the reaction of 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with various reagents. One common method includes the treatment of 1,3-di(thiophen-2-yl)prop-2-en-1-one with 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one in the presence of glacial acetic acid, followed by acidification with hydrochloric acid . This reaction yields the desired compound with high purity.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Thioxo-2,3-dihydropyrimidin-4-yl)acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxo group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .

Scientific Research Applications

2-(2-Thioxo-2,3-dihydropyrimidin-4-yl)acetic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

2-(2-Thioxo-2,3-dihydropyrimidin-4-yl)acetic acid is unique due to its specific structural features, such as the thioxo group and the acetic acid moiety, which contribute to its diverse biological activities. Its ability to undergo various chemical reactions and form stable derivatives makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C6H6N2O2S

Molecular Weight

170.19 g/mol

IUPAC Name

2-(2-sulfanylidene-1H-pyrimidin-6-yl)acetic acid

InChI

InChI=1S/C6H6N2O2S/c9-5(10)3-4-1-2-7-6(11)8-4/h1-2H,3H2,(H,9,10)(H,7,8,11)

InChI Key

OUOLLGBDLLNOJA-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=S)N=C1)CC(=O)O

Origin of Product

United States

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